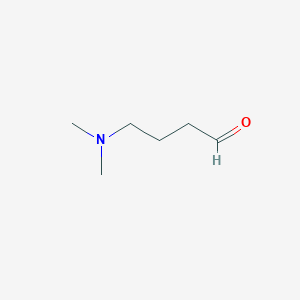

4-(Dimethylamino)butanal

Description

Properties

IUPAC Name |

4-(dimethylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVVYUVMPBNOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593366 | |

| Record name | 4-(Dimethylamino)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104459-70-3 | |

| Record name | 4-(Dimethylamino)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)butanal (CAS Number: 104459-70-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Dimethylamino)butanal, a key chemical intermediate in various synthetic processes, most notably in the pharmaceutical industry. This document details its physicochemical properties, synthesis protocols, chemical reactivity, and its significant role as a building block in the development of therapeutic agents.

Physicochemical Properties

This compound is a light yellow liquid under standard conditions.[1] Due to its inherent instability, it is often synthesized and used in situ or stored as its more stable acetal (B89532) derivative, 4-(N,N-Dimethylamino)butanal dimethyl acetal. The following tables summarize the known quantitative data for both the aldehyde and its dimethyl acetal.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.18 g/mol | [1][2][3] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 153.3 ± 23.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 42.4 ± 12.0 °C | |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

Table 2: Physicochemical Properties of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

| Property | Value | Source |

| CAS Number | 19718-92-4 | [4][5] |

| Molecular Formula | C₈H₁₉NO₂ | [5] |

| Molecular Weight | 161.24 g/mol | [5] |

| Appearance | Colorless to Light yellow clear liquid | |

| Boiling Point | 164 °C | [5] |

| Density | 0.892 g/cm³ | [5] |

| Refractive Index | 1.4200-1.4240 | [5] |

| Flash Point | 25 °C | [5] |

| Solubility | Soluble in organic solvents. | [5] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of its dimethyl acetal derivative, which is then hydrolyzed to yield the final aldehyde. This approach is favored due to the higher stability of the acetal intermediate.

Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

A common synthetic route starts from 4-chlorobutanal (B1267710), which is first converted to its dimethyl acetal, followed by nucleophilic substitution with dimethylamine (B145610).[6]

Experimental Protocol:

Step 1: Synthesis of 4-Chlorobutanal Dimethyl Acetal

-

In a suitable reaction vessel, 4-chlorobutanal is reacted with methanol (B129727) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

The reaction is typically carried out at room temperature with stirring.

-

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield crude 4-chlorobutanal dimethyl acetal.

Step 2: Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

-

4-Chlorobutanal dimethyl acetal (100 g, 0.655 mol) is dissolved in an aqueous solution of dimethylamine (200 mL).[5][6]

-

The solution is stirred at ambient temperature for 15 minutes, then warmed to 50°C and stirred for 3 hours.[5][6]

-

After cooling to room temperature, the product is extracted with methylene (B1212753) chloride (2 x 250 mL).[5][6]

-

The combined organic layers are washed with a 5% sodium bicarbonate solution (2 x 100 mL) and brine (2 x 100 mL).[5][6]

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated.

-

The residue is distilled under reduced pressure to afford 4-(N,N-dimethylamino)butanal dimethyl acetal as a colorless liquid (yield: 88 g, 84%).[5]

Hydrolysis to this compound

The final step is the hydrolysis of the acetal to the aldehyde. This is typically achieved under acidic conditions.

Experimental Protocol:

-

4-(N,N-Dimethylamino)butanal dimethyl acetal is treated with an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid).

-

The reaction is stirred at room temperature or with gentle heating.

-

The progress of the hydrolysis is monitored until the starting material is consumed.

-

The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate) and the product, this compound, is extracted with an organic solvent.

-

Due to its instability, the resulting aldehyde is often used immediately in the next synthetic step without extensive purification.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both aldehydes and tertiary amines.

-

Aldehyde Group Reactivity : The aldehyde functional group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to the corresponding carboxylic acid, reduction to the alcohol (4-(dimethylamino)-1-butanol), and condensation reactions.

-

Amine Group Reactivity : The dimethylamino group imparts basicity to the molecule and can participate in acid-base reactions.

-

Stability : The aldehyde is known to be unstable and is prone to polymerization or degradation, especially under non-neutral pH conditions or upon prolonged storage. This is the primary reason for its common generation from a more stable precursor like its acetal immediately before use.

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of various pharmaceuticals.[1] It is a key building block for the triptan class of drugs, which are used for the treatment of migraine headaches.

Role in the Synthesis of Sumatriptan

Sumatriptan, a selective 5-HT receptor agonist, is a widely prescribed medication for migraines. A key step in its synthesis involves the Fischer indole (B1671886) synthesis, where a substituted phenylhydrazine (B124118) is reacted with an aldehyde or ketone. This compound (or its acetal precursor) serves as the carbonyl component in this reaction to form the tryptamine (B22526) core of the Sumatriptan molecule.[7][8]

Biological Activity and Toxicology

There is limited publicly available information specifically on the biological activity and toxicological profile of this compound. Its primary relevance in a biological context is as a precursor to pharmacologically active molecules. The safety data for its more stable acetal derivative indicates that it can cause skin and eye irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound and its derivatives.

Conclusion

This compound, with the CAS number 104459-70-3, is a vital chemical intermediate, particularly in the synthesis of antimigraine medications of the triptan family. While its inherent instability necessitates careful handling and often a synthetic strategy involving a more stable acetal precursor, its role as a versatile building block is well-established. This guide provides researchers, scientists, and drug development professionals with essential technical information to support its effective and safe utilization in their research and development endeavors. Further investigation into the specific biological and toxicological properties of the aldehyde itself would be a valuable addition to the scientific literature.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C6H13NO | CID 18398252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)butyraldehyde Dimethyl Acetal | C8H19NO2 | CID 10374734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-(Dimethylamino)butanal: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)butanal is a versatile bifunctional molecule playing a crucial role as a key intermediate in the synthesis of a wide array of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring both a reactive aldehyde group and a tertiary amine, allows for diverse chemical transformations, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in organic synthesis, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Dimethylamino-butyraldehyde, N,N-Dimethyl-4-aminobutyraldehyde | |

| CAS Number | 104459-70-3 | [1][3] |

| Molecular Formula | C₆H₁₃NO | [1][3] |

| Molecular Weight | 115.18 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 153.3 ± 23.0 °C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Solubility | Soluble in polar solvents.[1] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals:

-

Aldehydic proton (CHO): A triplet at approximately 9.7 ppm.

-

Methylene (B1212753) group adjacent to the aldehyde (CH₂CHO): A triplet of doublets at around 2.5 ppm.

-

Methylene group adjacent to the dimethylamino group (CH₂N(CH₃)₂): A triplet at approximately 2.3 ppm.

-

Dimethylamino group (N(CH₃)₂): A singlet at around 2.2 ppm.

-

Central methylene group (CH₂CH₂CH₂): A multiplet around 1.7 ppm.

IR Spectroscopy (Predicted)

The infrared spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C=O stretch (aldehyde): A strong absorption band around 1725 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-N stretch (tertiary amine): A medium absorption band around 1150-1250 cm⁻¹.

-

C-H stretch (alkane): Multiple bands in the region of 2800-3000 cm⁻¹.

Synthesis of this compound

This compound is typically prepared via a two-step synthesis starting from 4-chlorobutanal (B1267710) dimethyl acetal (B89532), followed by the hydrolysis of the resulting this compound dimethyl acetal.

Synthesis of this compound Dimethyl Acetal

A detailed experimental protocol for the synthesis of the acetal intermediate is as follows:

Materials:

-

4-Chlorobutanal dimethyl acetal

-

Aqueous dimethylamine (B145610) solution

-

Methylene chloride

-

5% Sodium bicarbonate solution

-

Brine solution

Procedure:

-

Dissolve 4-chlorobutanal dimethyl acetal (100 g, 0.655 mol) in an aqueous dimethylamine solution (200 mL).[4]

-

Stir the solution for 15 minutes at ambient temperature.[4]

-

Warm the reaction mixture to 50°C and stir for 3 hours.[4]

-

After cooling to room temperature, extract the product with methylene chloride (2 x 250 mL).[4]

-

Wash the combined organic layers with 5% NaHCO₃ solution (2 x 100 mL) and then with brine solution (2 x 100 mL).[4]

-

Evaporate the organic layer and distill the residue to afford this compound dimethyl acetal.[4]

Spectroscopic Data for this compound Dimethyl Acetal:

-

¹H NMR (CDCl₃, 200 MHz): δ 1.47-1.63 (m, 4H), 2.21 (s, 6H), 2.24 (t, J = 7.0 Hz, 2H), 3.31 (s, 6H), 4.37 (t, J = 5.4 Hz, 2H).[4][5]

-

IR (cm⁻¹): 2945 (-CH₂-), 2816 (-CH-), 1464 (C-N), 1074 (-C-O-).[4][5]

Hydrolysis of this compound Dimethyl Acetal to this compound

The final step to obtain this compound is the acid-catalyzed hydrolysis of the dimethyl acetal.

Materials:

-

This compound dimethyl acetal

-

Dilute aqueous acid (e.g., HCl or H₂SO₄)

-

An organic solvent (e.g., acetone (B3395972) or THF)

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve this compound dimethyl acetal in a mixture of an organic solvent and dilute aqueous acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation if necessary.

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Organic Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the tertiary amine can act as a base, a nucleophile, or a directing group.

A particularly important application of this compound is in reductive amination reactions. This one-pot reaction involves the formation of an iminium ion intermediate by the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to form a new C-N bond.

Experimental Protocol: Reductive Amination for the Synthesis of a Tryptamine (B22526) Derivative

This protocol describes a general procedure for the synthesis of a tryptamine derivative, a common scaffold in many pharmaceutical compounds, using this compound and indole (B1671886).

Materials:

-

Indole

-

This compound

-

A reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

-

A suitable solvent (e.g., methanol, ethanol, or dichloromethane)

-

An acid catalyst (e.g., acetic acid) - optional, to facilitate iminium ion formation

Procedure:

-

To a stirred solution of indole (1.0 eq) in the chosen solvent, add this compound (1.1 eq).

-

If an acid catalyst is used, add a catalytic amount (e.g., 0.1 eq) of acetic acid to the mixture.

-

Stir the mixture at room temperature for a period to allow for the formation of the intermediate enamine/iminium ion (this can be monitored by TLC).

-

Carefully add the reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tryptamine derivative.

Caption: General workflow for reductive amination.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds, particularly those belonging to the triptan class of drugs used for the treatment of migraine headaches.[2] For instance, it is a key building block in the synthesis of Sumatriptan. Its ability to introduce the dimethylaminobutyl side chain is fundamental to the structure and biological activity of these drugs.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its unique combination of an aldehyde and a tertiary amine functional group allows for a wide range of chemical transformations, making it an essential tool for organic chemists. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a key precursor for the synthesis of important therapeutic agents. This guide provides essential technical information to aid researchers, scientists, and drug development professionals in effectively utilizing this important compound in their work.

References

A Technical Guide to 4-(Dimethylamino)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(dimethylamino)butanal, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the creation of advanced therapeutic agents.

Core Chemical Identity

This compound, with the IUPAC name This compound , is an aliphatic aldehyde containing a tertiary amino group.[1] This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.[2]

Chemical and Physical Properties

The properties of this compound and its common acetal (B89532) derivatives, which are often used as more stable precursors in synthesis, are summarized below.

| Property | This compound | 4-(Dimethylamino)butyraldehyde Dimethyl Acetal | 4-(Dimethylamino)butyraldehyde Diethyl Acetal |

| CAS Number | 104459-70-3[2] | 19718-92-4 | 1116-77-4 |

| Molecular Formula | C₆H₁₃NO[1][2] | C₈H₁₉NO₂ | C₁₀H₂₃NO₂[3] |

| Molecular Weight | 115.17 g/mol [1][2] | 161.24 g/mol [4] | 189.30 g/mol [3] |

| Appearance | Light yellow liquid[2] | Pale brown oil[4] | Colorless to pale yellow oil[3] |

| Boiling Point | 153.3 ± 23.0 °C at 760 mmHg[5] | 40 °C at 1 mmHg[4][6] | 194-195 °C[3] |

| Density | 0.9 ± 0.1 g/cm³[5] | N/A | 0.844 g/mL at 25 °C[3] |

| Flash Point | 42.4 ± 12.0 °C[5] | N/A | 70 °C |

| Refractive Index | 1.424[5] | N/A | n20/D 1.421[3] |

| Storage | 0-8 °C[2] | Refrigerated (0-10°C) | Refrigerated (0-10°C) |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published, likely due to its higher reactivity compared to its acetal forms. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

| Spectroscopy | This compound (Predicted/Referenced) | 4-(Dimethylamino)butyraldehyde Dimethyl Acetal (Experimental) |

| ¹H NMR | Aldehyde proton (CHO) expected at δ 9.5-10.0 ppm.[7] | δ 1.47-1.63 (m, 4H), 2.21 (s, 6H), 2.24 (t, J = 7.0 Hz, 2H), 3.31 (s, 6H), 4.37 (t, J = 5.4 Hz, 2H).[4][6] |

| IR Spectroscopy | Strong C=O stretch expected around 1720-1730 cm⁻¹.[7] | 2945 (-CH₂-), 2816 (-CH-), 1464 (C-N), 1074 (-C-O-).[4] |

| Mass Spectrometry | Exact Mass: 115.099716.[5] High-resolution mass spectrometry (HRMS) can confirm this molecular formula.[8] | m/z 162.5 (M+1).[4] |

Synthesis and Experimental Protocols

Due to the aldehyde group's reactivity, this compound is often synthesized and handled as its more stable dimethyl or diethyl acetal. The free aldehyde can then be generated by acidic hydrolysis of the acetal immediately before its use.

Protocol 1: Synthesis of 4-(Dimethylamino)butyraldehyde Dimethyl Acetal

This two-stage protocol involves the formation of 4-chlorobutanal (B1267710) dimethyl acetal, followed by nucleophilic substitution with dimethylamine.

Stage 1: Preparation of 4-Chlorobutanal Dimethyl Acetal

-

Start with a commercially available precursor, such as the sodium salt of 4-chloro-1-hydroxy butane (B89635) sulfonic acid.

-

Generate 4-chlorobutanal in situ under alkaline conditions.

-

React the unisolated 4-chlorobutanal with methanol (B129727) in the presence of a catalytic amount of sulfuric acid at 25-30 °C for 3 hours.

-

Work-up involves filtration, washing with aqueous sodium bicarbonate and brine solutions, followed by drying and concentration in vacuo.

-

The crude product is purified by distillation to yield 4-chlorobutanal dimethyl acetal.[6]

Stage 2: Amination to form 4-(Dimethylamino)butyraldehyde Dimethyl Acetal

-

Dissolve 4-chlorobutanal dimethyl acetal (1 equivalent) in an aqueous solution of dimethylamine.[4][6]

-

Stir the mixture at ambient temperature for 15 minutes, then warm to 50 °C and stir for 3 hours.[4][6]

-

After cooling to room temperature, extract the product with a solvent such as methylene (B1212753) chloride.

-

Wash the combined organic layers with 5% sodium bicarbonate solution and brine.[4][6]

-

Evaporate the solvent and distill the residue under reduced pressure (e.g., 40 °C/1 mm Hg) to afford the pure dimethyl acetal as a colorless to pale brown liquid.[4][6]

Protocol 2: Generation of this compound via Acetal Hydrolysis

This protocol describes the deprotection of the acetal to yield the target aldehyde.

-

Dissolve 4-(dimethylamino)butyraldehyde dimethyl acetal in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute HCl).

-

Stir the reaction at room temperature while monitoring the progress by a suitable method (e.g., TLC or GC).

-

Once the reaction is complete, neutralize the acid carefully with a base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Given its potential for instability, it is often recommended to use the aldehyde in the subsequent reaction step without further purification.

Chemical Reactions and Applications

The dual functionality of this compound allows it to participate in a variety of chemical transformations. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to the corresponding alcohol (4-(dimethylamino)butan-1-ol), and various nucleophilic addition reactions. The tertiary amine group can act as a base or a nucleophile.

Role in Pharmaceutical Synthesis

This compound and its acetals are crucial intermediates in the pharmaceutical industry, most notably for the synthesis of anti-migraine drugs in the triptan class.[8] These drugs are serotonin (B10506) (5-HT) receptor agonists. The butanal derivative provides the side chain required for the final tryptamine (B22526) structure.

Key applications include the synthesis of:

-

Sumatriptan

-

Zolmitriptan

-

Rizatriptan

The compound is also a valuable building block for developing novel therapeutic agents targeting neurological disorders.[2]

Visualized Workflows and Pathways

General Synthesis Workflow

The following diagram illustrates the common two-stage synthesis approach to obtain this compound.

Application in Triptan Synthesis

This diagram shows the logical relationship of using this compound as a building block in drug development.

Potential Metabolic Fate

While specific signaling pathways involving this compound are not well-documented, its general metabolic fate as an aldehyde can be predicted. In a biological system, it would likely be subject to oxidation or reduction by cellular enzymes. For instance, aldehyde dehydrogenases could oxidize it to 4-(dimethylamino)butanoic acid, while alcohol dehydrogenases could reduce it to 4-(dimethylamino)butan-1-ol. Research on engineered E. coli has shown that the organism can process exogenous butyraldehyde, suggesting cellular machinery can interact with such molecules.[9]

References

- 1. This compound | C6H13NO | CID 18398252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]

- 5. 4-Dimethylamino-butyraldehyde | CAS#:104459-70-3 | Chemsrc [chemsrc.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Buy 4-(Methylamino)butanal | 7729-27-3 [smolecule.com]

- 8. This compound|Chemical Reagent [benchchem.com]

- 9. Biocompatible α‐Methylenation of Metabolic Butyraldehyde in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analogs of 4-(Dimethylamino)butanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)butanal and its structural analogs represent a class of bifunctional small molecules with significant potential in medicinal chemistry and drug development. These compounds are characterized by a terminal aldehyde group, a known reactive moiety capable of interacting with biological nucleophiles, and a tertiary amino group at the 4-position, which influences the compound's physicochemical properties such as basicity and solubility. The structural versatility of the amino group allows for the generation of a diverse library of analogs with modulated biological activities.

The aldehyde functionality can act as an electrophile, potentially forming covalent adducts with nucleophilic residues (e.g., cysteine, lysine) in proteins, thereby inhibiting enzyme activity or modulating signaling pathways. This reactivity makes them interesting candidates for the development of covalent inhibitors. Variations in the amino substituent, such as the incorporation of cyclic amines (pyrrolidine, piperidine, morpholine), can significantly impact the molecule's steric profile, lipophilicity, and receptor/enzyme binding affinity, offering a strategy to fine-tune potency and selectivity. This guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound and its structural analogs, with a focus on their potential as modulators of cellular processes.

Quantitative Biological Data

Table 1: Cytotoxicity Data for Structurally Related Amine-Containing Compounds

| Compound Class | Specific Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Piperidine Derivative | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Carcinoma) | 32.43 | [1] |

| Ciprofloxacin-Piperazinyl-Butyryl Thiazolidinedione | Compound 3i | LOX IMVI (Melanoma) | 25.4 ± 1.43 | [2] |

| Ciprofloxacin-Piperazinyl-Butyryl Thiazolidinedione | Compound 3j | A498 (Renal Cancer) | 33.9 ± 1.91 | [2] |

| Betulinic Acid-Triazole Hybrid | Bet-TZ1 | A375 (Melanoma) | 22.41 | [3] |

| Pyrrolidine-Triazole-Tetrazole Analog | Compound 7a | HeLa (Cervical Cancer) | 0.32 ± 1.00 | [4] |

| Pyrrolidine-Triazole-Tetrazole Analog | Compound 7i | HeLa (Cervical Cancer) | 1.80 ± 0.22 | [4] |

Note: The compounds listed are not direct analogs of this compound but share either the butanal chain with a modified amine or a cyclic amine moiety, providing an indication of the potential cytotoxicity of this chemical space.

Table 2: Enzyme Inhibition Data for Structurally Related Amine-Containing Compounds

| Compound Class | Target Enzyme | Specific Compound/Derivative | Inhibition Value (pIC50 or IC50) | Reference |

| 4-Aminobutanamide Derivatives | GABA Transporter (mGAT1-4) | Various 2-substituted derivatives | pIC50 range: 4.23–5.23 | |

| Quinazolinone Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | IC50 range: 1.4621 to 6.7805 µM | [5] |

| Thioether Amino Acids | GABA(A) Receptor | Benzylthioether derivative | IC50: 42 µM | |

| Ciprofloxacin-Piperazinyl-Butyryl Thiazolidinedione | Topoisomerase I | Compound 3i | IC50: 4.77 ± 0.26 µM | [2] |

| Ciprofloxacin-Piperazinyl-Butyryl Thiazolidinedione | Topoisomerase II | Compound 3i | IC50: 15 ± 0.81 µM | [2] |

Note: The data presented is for compounds that are structurally related to the core topic but are not direct butanal analogs. This information is provided to illustrate the potential for enzyme inhibitory activity within this broad class of molecules.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its structural analogs.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes a common colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well flat-bottom sterile microplates

-

Target cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (4-aminobutanal analogs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette and sterile tips

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[6]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme. Specific conditions (e.g., buffer composition, substrate, and enzyme concentrations) will need to be optimized for the particular enzyme of interest.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Test compounds (4-aminobutanal analogs)

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

96-well microplate (UV-transparent or black, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer or solvent.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Enzyme Addition: Add the enzyme solution to each well and pre-incubate with the test compounds for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response model.[7]

Visualizations

Experimental Workflow

Caption: General workflow from synthesis to biological evaluation of 4-(amino)butanal analogs.

Potential Signaling Pathway Modulation by Reactive Aldehydes

Caption: Putative signaling pathway modulation by reactive 4-(amino)butanal analogs.

References

- 1. nwmedj.org [nwmedj.org]

- 2. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 4-(Dimethylamino)butanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)butanal is a bifunctional molecule of significant interest in synthetic organic chemistry, primarily serving as a key intermediate in the preparation of various pharmaceuticals, notably triptans used in the treatment of migraines.[1] Its structure, incorporating both a reactive aldehyde and a tertiary amine, dictates its chemical behavior, presenting both opportunities for diverse synthetic transformations and challenges related to its stability. This guide provides a comprehensive overview of the reactivity and stability of this compound, including key reactions, degradation pathways, and recommended handling and analysis protocols.

Chemical and Physical Properties

This compound is a light yellow liquid with the molecular formula C₆H₁₃NO and a molecular weight of 115.18 g/mol .[1] Due to its inherent instability, it is often synthesized and handled as its more stable acetal (B89532) derivatives, such as this compound dimethyl acetal or this compound diethyl acetal.[2][3] The free aldehyde is typically generated in situ for subsequent reactions.

Table 1: Physicochemical Properties of this compound and its Acetal Derivatives

| Property | This compound | This compound Dimethyl Acetal | This compound Diethyl Acetal |

| CAS Number | 104459-70-3[1] | 19718-92-4 | 1116-77-4[4] |

| Molecular Formula | C₆H₁₃NO[1] | C₈H₁₉NO₂ | C₁₀H₂₃NO₂ |

| Molecular Weight | 115.18 g/mol [5] | 161.24 g/mol | 189.30 g/mol |

| Appearance | Light yellow liquid | Colorless to light yellow liquid[1] | Colorless to light yellow clear liquid[6] |

| Boiling Point | 153.3 ± 23.0 °C at 760 mmHg[7] | 40 °C at 1 mm Hg[1] | 85 °C at 15 mm Hg |

| Predicted pKa | ~9.71 (amine) | ~9.71 (amine) | ~9.71 (amine) |

| Storage Conditions | 0-8 °C[5] | 2-8 °C, under inert gas[8] | 2-8 °C[9] |

Reactivity Profile

The reactivity of this compound is governed by the interplay of its two functional groups: the electrophilic aldehyde and the nucleophilic/basic tertiary amine.

Reactions at the Aldehyde Group

The aldehyde functionality is susceptible to nucleophilic attack and oxidation/reduction reactions.

-

Nucleophilic Addition: The dimethylamino group enhances the overall nucleophilicity of the molecule, making it a versatile intermediate.[1] It readily participates in nucleophilic addition reactions.

-

Reductive Amination: This is a cornerstone reaction for this compound, enabling the formation of new carbon-nitrogen bonds, which is crucial in the synthesis of many pharmaceutical compounds.

-

Aldol Condensation: In the presence of a base, aldehydes can undergo self-condensation or react with other enolizable carbonyl compounds.[10]

-

Pictet-Spengler Reaction: This reaction is of particular importance in the synthesis of tryptamine-based alkaloids and pharmaceuticals. It involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed cyclization. This compound is a suitable aldehyde for this transformation, leading to the formation of tetrahydro-β-carboline structures.

Intramolecular Reactions and Stability

The proximity of the amine and aldehyde groups in γ-aminoaldehydes like this compound can lead to intramolecular reactions, which significantly impacts its stability.

-

Intramolecular Cyclization: Aminoaldehydes are prone to intramolecular cyclization to form cyclic iminium ions, which can then be trapped by nucleophiles or rearrange. In the case of 4-aminobutanal (B194337) derivatives, this leads to the formation of pyrrolidine (B122466) structures. This cyclization is often acid-catalyzed.

-

Self-Condensation: Primary and secondary aminoaldehydes are particularly unstable and prone to self-condensation.[11] While this compound has a tertiary amine, the aldehyde can still participate in self-condensation reactions, especially under basic conditions.

The inherent instability, particularly the propensity for self-condensation and cyclization, is a major reason for its common use in the form of its acetal.[11] The acetal protects the reactive aldehyde group, which can be deprotected under acidic conditions just before its intended use.

Stability and Degradation

The stability of this compound is limited, and it is susceptible to degradation under various conditions.

Degradation Pathways

The likely degradation pathways for this compound include:

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-(dimethylamino)butanoic acid. The tertiary amine can also be oxidized to an N-oxide, particularly in the presence of strong oxidizing agents.

-

Polymerization/Condensation: As mentioned, aldol-type condensation reactions can lead to the formation of higher molecular weight impurities.

-

Hydrolysis (of the acetal): While the acetal is more stable, it can be hydrolyzed back to the aldehyde under acidic aqueous conditions.

Recommended Storage and Handling

To minimize degradation, this compound and its acetals should be stored at refrigerated temperatures (0-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and moisture.[5][8]

Experimental Protocols

Detailed experimental data for this compound is scarce in the literature. The following are generalized protocols that can be adapted for studying its reactivity and stability.

Protocol for a Typical Reductive Amination

This protocol describes the reaction of this compound with a primary or secondary amine.

-

Reactant Preparation: Dissolve the amine (1.0 eq) and this compound (1.2 eq) in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water or a dilute acid. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample or a solution at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see section 5.1).

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. Aim for 5-20% degradation for meaningful results.

Analytical Methods

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products and synthesis-related impurities.

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve polar and non-polar compounds.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for the aldehyde. Mass spectrometry (MS) detection is highly recommended for the identification of unknown degradation products.

Spectroscopic Data Interpretation

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the highly deshielded region of 9.5-10.0 ppm. Protons on the carbon alpha to the nitrogen will appear around 2.2-2.5 ppm, while those alpha to the carbonyl will be in a similar region.

-

¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 190-205 ppm.

-

IR Spectroscopy: A strong C=O stretching absorption will be present around 1720-1740 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak may be observed. Common fragmentation patterns for aliphatic aldehydes include α-cleavage (loss of H or the alkyl chain) and McLafferty rearrangement. For the amine portion, α-cleavage with the loss of an alkyl radical is a predominant fragmentation pathway.

Visualizations

Reaction Pathway: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

Caption: Pictet-Spengler reaction pathway.

Experimental Workflow: Forced Degradation Study

Caption: Forced degradation study workflow.

Logical Relationship: Stability and Synthetic Utility

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Pictet-Spengler_reaction [chemeurope.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis Precursors of 4-(Dimethylamino)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the production of 4-(dimethylamino)butanal, a key intermediate in the synthesis of various pharmaceuticals. The document details established experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways for enhanced clarity.

Introduction

This compound and its more stable acetal (B89532) derivatives are crucial building blocks in organic synthesis, particularly for the preparation of tryptamine-based drugs.[1][2][3][4] Notably, they are pivotal intermediates in the manufacturing of several anti-migraine medications, including sumatriptan, zolmitriptan, and rizatriptan.[1][2][4] The efficiency and cost-effectiveness of synthesizing this aldehyde are therefore of significant interest to the pharmaceutical industry. This guide explores the most common and effective precursor materials and the reaction pathways for their conversion to this compound.

Core Synthetic Pathways and Precursors

The synthesis of this compound can be approached through several strategic routes, each starting from different commercially available precursors. The most prevalent methods involve the formation of a more stable acetal intermediate, which is then hydrolyzed to the desired aldehyde.

A widely employed and economically viable method starts with a 4-halobutyraldehyde acetal, typically 4-chlorobutanal (B1267710) dimethyl acetal, and proceeds via nucleophilic substitution with dimethylamine (B145610).[1][5][6]

Workflow for Synthesis from 4-Chlorobutanal Dimethyl Acetal

Caption: Synthesis of this compound from a halosulfonic acid precursor.

A common starting material for this route is the sodium salt of 4-chloro-1-hydroxy butane sulfonic acid, which generates 4-chlorobutanal in situ under alkaline conditions.[1] The unstable aldehyde is immediately protected as its dimethyl acetal by reaction with methanol in the presence of a catalytic amount of sulfuric acid.[1] The resulting 4-chlorobutanal dimethyl acetal is then reacted with an aqueous solution of dimethylamine to yield this compound dimethyl acetal via displacement of the chloride.[1][5][6]

An alternative approach involves the formation of a Grignard reagent from a 3-(N,N-disubstitutedamino)propyl halide, which then reacts with a trialkyl orthoformate.[2][7]

Workflow for Grignard-based Synthesis

Caption: Grignard reaction pathway to this compound dimethyl acetal.

This synthesis begins with the commercially available 3-(N,N-dimethylamino)propyl chloride hydrochloride, which is neutralized to the free amine.[2] The free amine is then reacted with magnesium turnings in a suitable solvent like THF or benzene (B151609) to form the corresponding Grignard reagent.[2][7] This organometallic intermediate is subsequently treated with a trialkyl orthoformate, such as trimethyl orthoformate, to produce this compound dimethyl acetal.[2][7]

A three-step sequence starting from 4-chloro-1-butanol (B43188) is also a viable method for industrial-scale production.[8][9]

Workflow for Synthesis from 4-Chloro-1-butanol

Caption: Three-step synthesis from 4-chloro-1-butanol.

This process involves the oxidation of 4-chloro-1-butanol to 4-chlorobutanal, followed by acetalization to form 4-chlorobutanal dimethyl acetal, and finally, aminolysis with dimethylamine to yield the desired product.[8][9] A key advantage of this process is the ability to proceed to the next step without purification of the intermediates, which is beneficial for large-scale industrial production.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic routes, allowing for easy comparison of yields and reaction conditions.

Table 1: Synthesis of this compound Dimethyl Acetal from 4-Chlorobutanal Dimethyl Acetal

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 4-Chlorobutanal dimethyl acetal | Aqueous dimethylamine | Water | 50 | 3 | 84 | 99.6 (GC) | [1][5] |

| 4-Chlorobutanal dimethyl acetal | Aqueous dimethylamine (30%) | Water | 50 | 3 | 76 | - | [6] |

Table 2: Synthesis of this compound Dimethyl Acetal via Grignard Reaction

| Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-(N,N-Dimethylamino)propyl chloride | Mg, Trimethyl orthoformate | Benzene | Reflux | 2 | 71 | [2] |

| 3-(N,N-Dimethylamino)propyl chloride | Mg, Trimethyl orthoformate | THF | Reflux | 2 | 53 | [2][7] |

| 3-(N,N-Dimethylamino)propyl chloride | Mg, Trimethyl orthoformate | Toluene | 75-80 | 2 | 60 | [7] |

Detailed Experimental Protocols

-

Preparation of 4-Chlorobutanal Dimethyl Acetal:

-

To a solution of sodium salt of 4-chloro-1-hydroxy butane sulfonic acid, add sodium carbonate in dichloromethane (B109758) at 5°C.

-

After stirring, filter the solid. To the filtrate, add methanol and a catalytic amount of concentrated sulfuric acid.

-

Stir the solution at room temperature for 3 hours.

-

Wash the organic layer with aqueous sodium bicarbonate and brine solution, then dry over sodium sulfate.

-

Concentrate in vacuo and distill the crude product to afford 4-chlorobutanal dimethyl acetal as a colorless liquid (87% yield).

-

-

Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal:

-

Dissolve 4-chlorobutanal dimethyl acetal (100 g, 0.655 mol) in aqueous dimethylamine solution (200 mL).

-

Stir for 15 minutes at ambient temperature, then warm the mixture to 50°C and stir for 3 hours.

-

After cooling to room temperature, extract the product with methylene (B1212753) chloride.

-

Wash the combined organic layers with 5% sodium bicarbonate solution and brine.

-

Evaporate the organic layer and distill the residue to afford 4-(N,N-dimethylamino)butanal dimethyl acetal as a colorless liquid (84% yield, 99.6% purity by GC).

-

-

Preparation of 3-(N,N-Dimethylamino)propyl Chloride Solution:

-

Cool a commercially available aqueous solution of 3-(N,N-dimethylamino)propyl chloride hydrochloride (230 g, 60% w/w) to 15-20°C.

-

Slowly add an aqueous solution of sodium hydroxide (B78521) (40 g in 60 mL water), keeping the temperature below 20°C.

-

After stirring for 30 minutes, extract the oily 3-(N,N-dimethylamino)propyl chloride with benzene.

-

-

Grignard Reaction and Acetal Formation:

-

Under a nitrogen atmosphere, add magnesium turnings (25 g) to a reaction flask with a small portion of the benzene solution of the chloride.

-

Add a crystal of iodine and heat to reflux to initiate the reaction.

-

Slowly add the remaining benzene solution over 2-3 hours at reflux.

-

Simultaneously, add trimethyl orthoformate (110 g) to the reaction mixture.

-

After the addition is complete, maintain reflux for another 2 hours and then cool to 25°C.

-

Filter the reaction mass and remove the benzene by distillation.

-

Distill the residue under vacuum to afford 4-(N,N-dimethylamino)butanal dimethyl acetal as a colorless liquid (71% yield).

-

Application in Pharmaceutical Synthesis

The primary application of this compound and its acetals is in the synthesis of tryptamine (B22526) derivatives, which are of significant interest in drug development.[2][3] The aldehyde or its acetal can undergo a Fischer indole (B1671886) synthesis with a substituted phenylhydrazine (B124118) to construct the core indole structure of drugs like sumatriptan, zolmitriptan, and rizatriptan. The dimethylamino group serves as a key pharmacophoric element in these molecules, which are agonists for serotonin (B10506) (5-HT) receptors and are effective in treating migraine headaches.

Logical Relationship for Pharmaceutical Application

References

- 1. asianpubs.org [asianpubs.org]

- 2. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound|Chemical Reagent [benchchem.com]

- 5. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]

- 6. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CA2487957A1 - An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 8. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 9. New process for synthesizing 4-(N,N-dimethylamino)-butyraldehyde dimethylacetal - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Analysis of 4-(Dimethylamino)butanal: A Technical Overview

This guide provides a detailed overview of the expected spectroscopic data for 4-(Dimethylamino)butanal, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a combination of data from its close analog, 4-(N,N-Dimethylamino)butanal dimethyl acetal (B89532), and predicted values based on established spectroscopic principles for aliphatic aldehydes and amines.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous experimental spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.75 | Triplet (t) | 1H | -CHO |

| ~2.45 | Triplet (t) | 2H | -CH₂-CHO |

| ~2.25 | Triplet (t) | 2H | -CH₂-N(CH₃)₂ |

| ~2.20 | Singlet (s) | 6H | -N(CH₃)₂ |

| ~1.80 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Predicted data is based on typical chemical shifts for aliphatic aldehydes and amines.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~202 | -CHO |

| ~59 | -CH₂-N(CH₃)₂ |

| ~45 | -N(CH₃)₂ |

| ~43 | -CH₂-CHO |

| ~22 | -CH₂-CH₂-CH₂- |

Predicted data is based on typical chemical shifts for aliphatic aldehydes and amines.[1][3][4]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretch (alkane) |

| 2720 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1465 | Medium | C-H bend (alkane) |

| 1260 | Medium | C-N stretch (amine) |

Predicted data is based on characteristic IR absorption frequencies for aldehydes and amines.[5]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Interpretation |

| 115 | Molecular ion [M]⁺ |

| 114 | [M-H]⁺ |

| 85 | [M-CHO]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (alpha-cleavage) |

| 44 | [C₂H₆N]⁺ |

Predicted fragmentation patterns are based on common fragmentation pathways for aliphatic aldehydes and amines.[2][6]

Experimental Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

While direct experimental data for the aldehyde is scarce, data for its dimethyl acetal precursor is available and provides valuable structural confirmation of the carbon backbone and the dimethylamino group.[7]

Table 5: Experimental ¹H NMR Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.37 | Triplet (t) | 1H | -CH(OCH₃)₂ |

| 3.31 | Singlet (s) | 6H | -OCH₃ |

| 2.24 | Triplet (t) | 2H | -CH₂-CH(OCH₃)₂ |

| 2.21 | Singlet (s) | 6H | -N(CH₃)₂ |

| 1.47-1.63 | Multiplet (m) | 4H | -CH₂-CH₂- |

Solvent: CDCl₃, Frequency: 200 MHz.[7]

Table 6: Experimental IR Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

| Wavenumber (cm⁻¹) | Assignment |

| 2945 | -CH₂- stretch |

| 2816 | -CH- stretch |

| 1464 | C-N stretch |

| 1074 | C-O- stretch |

[7]

Table 7: Experimental Mass Spectrometry (MS) Data for 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

| m/z | Interpretation |

| 162.5 | [M+H]⁺ |

[7]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).

-

Use a longer acquisition time and a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC)

-

GC column suitable for amines and aldehydes

-

Helium carrier gas

-

This compound sample

-

Solvent for sample dilution (e.g., dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities.

-

Set the injector temperature and transfer line temperature appropriately (e.g., 250 °C).

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer Setup:

-

Use a standard EI energy of 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

-

-

Data Acquisition: Inject the sample into the GC-MS system. The separated components will be introduced into the mass spectrometer.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. C-13 nmr spectrum of butanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Buy 4-(Methylamino)butanal | 7729-27-3 [smolecule.com]

- 7. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]

Physical properties of 4-(Dimethylamino)butanal (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Dimethylamino)butanal, a versatile intermediate compound in organic synthesis and pharmaceutical development. This document details its boiling point and solubility characteristics, supported by established experimental methodologies.

Core Physical Properties

This compound, also known as 4-Dimethylamino-butyraldehyde, is a light yellow liquid with the chemical formula C₆H₁₃NO.[1][2] It is a valuable building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its reactivity is enhanced by the presence of the dimethylamino group.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Notes |

| Boiling Point | 153.3 ± 23.0 °C | At 760 mmHg[3] |

| Solubility | Soluble in polar solvents | [1][4] |

Experimental Protocols

Precise determination of physical properties is critical for the successful application of this compound in research and development. Below are detailed experimental protocols for ascertaining its boiling point and solubility.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[5]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (or fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-stable rubber band or thread

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or other heat source

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the top of the side arm.[6]

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.[6]

-

Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.[7]

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.[7]

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the heating oil.[5][7] The rubber band should remain above the oil level.[6]

-

Gently heat the side arm of the Thiele tube with a small flame.[6][7] Convection currents will ensure uniform heating of the oil.[6][7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7] Continue heating until a rapid and continuous stream of bubbles is observed.[5]

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[6][7] Record this temperature.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of an organic compound in various solvents.

Apparatus:

-

Small test tubes

-

Stirring rod

-

Measuring cylinder or graduated pipette

Solvents:

-

Water

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

5% aqueous Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate)

Procedure:

-

Place approximately 0.1 g of the solid compound (or 0.2 mL if liquid) into a small test tube.[8]

-

Add 3 mL of the solvent (starting with water) in portions, shaking vigorously after each addition.[8]

-

Observe if the compound dissolves completely. If it dissolves in water, its acidity or basicity can be checked with litmus (B1172312) paper.[9]

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl solutions sequentially. Solubility in acidic or basic solutions can indicate the presence of basic (e.g., amine) or acidic functional groups, respectively.[9]

-

To determine solubility in organic solvents, repeat steps 1 and 2 with solvents such as ethanol, methanol, chloroform, and ethyl acetate.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for physical property determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Dimethylamino-butyraldehyde | CAS#:104459-70-3 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Dimethylamino-butyraldehyde: Discovery, History, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Dimethylamino-butyraldehyde (DMABA), a pivotal intermediate in the synthesis of numerous pharmaceuticals, particularly anti-migraine agents. The document details the historical development of its synthetic routes, presenting key experimental protocols with quantitative data. Furthermore, it illustrates the logical workflows of its synthesis and its central role as a precursor in drug development through detailed diagrams. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

4-Dimethylamino-butyraldehyde (DMABA), also known as 4-(N,N-Dimethylamino)butanal, is an aliphatic aldehyde containing a tertiary amine.[1][2] Its chemical structure, featuring both a reactive aldehyde group and a dimethylamino moiety, makes it a versatile building block in organic synthesis.[1][3] The primary significance of DMABA lies in its role as a crucial precursor for the synthesis of triptans, a class of drugs used to treat migraine headaches, including Sumatriptan, Zolmitriptan, and Rizatriptan.[4] It is also utilized in the synthesis of other biologically active molecules and specialty chemicals.[1] Due to its instability, DMABA is often prepared and used in its more stable acetal (B89532) forms, such as 4-(Dimethylamino)butyraldehyde dimethyl acetal and 4-(Dimethylamino)butyraldehyde diethyl acetal.[5][6]

Table 1: Chemical and Physical Properties of 4-Dimethylamino-butyraldehyde and its Acetals

| Property | 4-Dimethylamino-butyraldehyde | 4-(Dimethylamino)butyraldehyde Dimethyl Acetal | 4-(Dimethylamino)butyraldehyde Diethyl Acetal |

| CAS Number | 104459-70-3[2] | 19718-92-4[6] | 1116-77-4 |

| Molecular Formula | C₆H₁₃NO[2] | C₈H₁₉NO₂[5] | C₁₀H₂₃NO₂ |

| Molecular Weight | 115.18 g/mol [2] | 161.24 g/mol [5] | 189.30 g/mol |

| Appearance | Pale yellow liquid[1] | Colorless to light yellow clear liquid[6] | Colorless liquid |

| Purity | ≥96%[1] | >98.0% (GC)[6] | Min. 98.0% (GC,T) |

| Boiling Point | Not readily available | 54°C/5 mmHg[6] | Not readily available |

| Storage Conditions | 0–8°C[1] | Inert gas at 2-8°C[6] | Moisture sensitive |

History of Synthesis

The "discovery" of 4-Dimethylamino-butyraldehyde is more accurately a history of the development of its synthetic methodologies. Early work on related compounds laid the groundwork for its eventual synthesis. A notable precursor in the literature is the synthesis of 4-aminobutyraldehyde diethyl acetal, reported by Keglevic in 1964. Over the years, various synthetic routes to DMABA and its acetals have been developed to improve yield, reduce cost, and utilize more readily available starting materials.

One of the earlier general synthesis approaches involved a Mannich reaction with propynal diethyl acetal, followed by reduction.[4] Later, a significant advancement was the synthesis from 4-chlorobutyryl chloride, as reported by Chen et al. in 1994, which involved a Rosenmund reduction.[4] However, this method had drawbacks related to the catalyst and starting material availability.[4]

More recent and industrially viable methods often start from more accessible precursors like the sodium salt of 4-chloro-1-hydroxy butane (B89635) sulphonic acid or 4-chloro-1-butanol.[4][7] These modern approaches focus on process efficiency, avoiding hazardous reagents and complex purification steps.

Caption: Evolution of synthetic strategies for 4-Dimethylamino-butyraldehyde and its acetals.

Experimental Protocols

Several key synthetic routes for producing 4-Dimethylamino-butyraldehyde acetals are detailed below. These protocols are representative of the methods developed over time.

Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal from Sodium Salt of 4-Chloro-1-hydroxy Butane Sulphonic Acid

This two-stage process is an improved manufacturing method that utilizes a commercially available starting material.[4]

Stage 1: Preparation of 4-Chlorobutanal (B1267710) Dimethyl Acetal

-

To a solution of sodium carbonate (100 g, 0.950 mol) in water (500 mL), add the sodium salt of 4-chloro-1-hydroxy butane sulphonic acid (100 g, 0.475 mol) at 5°C and stir for 30 minutes.[4]

-

Add methylene (B1212753) dichloride (500 mL) to the reaction mixture and stir for another 30 minutes at 5°C.[4]

-

Separate the organic layer. To the filtrate, add methanol (B129727) (96 mL, 2.375 mol) and stir for 15 minutes.[4]

-

Add concentrated sulfuric acid dropwise over 30 minutes at 25-30°C with vigorous stirring.[4]

-

Stir the solution for 3 hours and filter the solid.[4]

-

Wash the filtrate with 5% aqueous sodium bicarbonate solution (300 mL) followed by 10% salt solution (500 mL).[4]

-

Dry the organic layer over sodium sulfate (B86663) and concentrate in vacuo. Distill the crude product to afford 4-chlorobutanal dimethyl acetal.[4]

Stage 2: Preparation of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal

-

Dissolve 4-chlorobutanal dimethyl acetal (100 g, 0.655 mol) in an aqueous dimethylamine (B145610) solution (200 mL) and stir for 15 minutes at ambient temperature.[5]

-

Warm the reaction mixture to 50°C and stir for 3 hours.[5]

-

After cooling to room temperature, extract the product with methylene chloride (2 x 250 mL).[5]

-

Wash the combined organic layers with 5% NaHCO₃ solution (2 x 100 mL) and brine solution (2 x 100 mL).[5]

-

Evaporate the organic layer and distill the residue to obtain 4-(N,N-dimethylamino)butanal dimethyl acetal.[5]

Table 2: Quantitative Data for Synthesis from 4-Chloro-1-hydroxy Butane Sulphonic Acid Salt

| Parameter | Value | Reference |

| Yield of 4-chlorobutanal dimethyl acetal | 87% | [4] |

| Purity of 4-chlorobutanal dimethyl acetal (GC) | 98.5% | [4] |

| Yield of 4-(N,N-dimethylamino)butanal dimethyl acetal | 84% | [5] |

| Purity of 4-(N,N-dimethylamino)butanal dimethyl acetal (GC) | 99.6% | [5] |

| Boiling Point of final product | 40°C / 1 mm Hg | [5] |

Synthesis of 4-(N,N-Dimethylamino)butanal Dimethyl Acetal from 4-Chloro-1-butanol

This process involves three steps: oxidation, acetalization, and aminolysis, with the advantage that intermediates do not require purification.[7]

Step 1: Oxidation

-

Oxidant: Sodium hypochlorite (B82951) solution (5-10% active chlorine), with pH adjusted to 6.0-8.5 using NaHCO₃.[7]

-

Catalyst: 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO).[7]

-

Solvent: Dichloromethane is preferred.[7]

-

Temperature: -10°C to 25°C.[7]

Step 2: Acetalization

-

The crude 4-chlorobutanal from the previous step is used directly.[7]

-

Solvent: Methanol (MeOH).[7]

-

Catalyst: Concentrated sulfuric acid.[7]

-

Ratio (4-chlorobutanal:MeOH): 1:1 to 1:5.[7]

-

Temperature: -5°C to 50°C.[7]

Step 3: Aminolysis

-

The crude 4-chlorobutanal dimethyl acetal is used directly.[7]

-

Reagent: Aqueous dimethylamine solution (10-35%).[7]

-

Ratio (acetal:dimethylamine solution): 1:1 to 1:5.[7]

-

Temperature: 10°C to 100°C.[7]

-

Reaction Time: 2 to 48 hours.[7]

The final product is purified by vacuum distillation to achieve a purity of >95%.[7]

Caption: Workflow for the synthesis of DMABA dimethyl acetal from 4-chloro-1-butanol.

Role in Drug Development and Biological Systems

While direct, specific signaling pathways involving 4-Dimethylamino-butyraldehyde are not extensively documented, its profound importance is in its application as a key building block for pharmaceuticals that interact with biological systems.[1][3] Its primary role is in the synthesis of triptans, which are serotonin (B10506) (5-HT) receptor agonists used to treat migraines.

The synthesis of these complex indole-containing drugs often involves a Fischer indole (B1671886) synthesis, where DMABA (or its acetal, which hydrolyzes in situ to the aldehyde) is reacted with a substituted phenylhydrazine. This reaction forms the core tryptamine (B22526) structure present in these anti-migraine drugs.

Caption: Logical relationship of DMABA as a key precursor in the synthesis of anti-migraine drugs.